Isoquinoline N-oxide
Overview
Description
Synthesis Analysis
Isoquinoline N-oxides are synthesized through catalyzed reactions involving cyclization and C-H activation processes. Rhodium(III)-catalyzed synthesis from oximes and diazo compounds allows for the creation of multisubstituted isoquinoline and pyridine N-oxides, involving tandem C-H activation, cyclization, and condensation steps without the need for oxidants, producing N_2 and H_2O as byproducts and demonstrating broad substituent scope (Shi et al., 2013). Similarly, iridium(III)-catalyzed synthesis from aryloxime and α-diazocarbonyl compounds has been developed, offering a mild condition process that also avoids external oxidants and provides a pathway for further functionalization of the N-oxide products (Phatake et al., 2016).
Molecular Structure Analysis
The molecular structure of isoquinoline N-oxides has been elucidated through spectroscopic techniques and X-ray diffraction analysis, revealing the detailed arrangement of atoms and bonds within these molecules. For example, a new isoquinoline-N-oxide alkaloid was characterized from Calycotome villosa subsp. intermedia, providing insight into the structure-activity relationships of these compounds (El Antri et al., 2004).
Chemical Reactions and Properties
Isoquinoline N-oxides undergo a variety of chemical reactions, including cascade reactions with alkynones to produce benzoazepino[2,1-a]isoquinoline derivatives without the need for catalysts or additives (Li et al., 2019). They can also participate in [3+3] cycloaddition reactions with azaoxyallyl cations, yielding different products based on the choice of base, demonstrating their reactivity and versatility in synthetic chemistry (An et al., 2016).
Physical Properties Analysis
The physical properties of isoquinoline N-oxides, such as solubility, melting points, and crystalline structure, are determined by their molecular structure and substituents. These properties are crucial for their handling, storage, and application in various chemical reactions and processes. Detailed studies on specific isoquinoline N-oxides can provide insights into their behavior under different conditions.
Chemical Properties Analysis
Isoquinoline N-oxides exhibit a range of chemical properties, including electrophilic and nucleophilic reactivity, which can be exploited in synthetic organic chemistry. Their ability to participate in C-H and N-H bond formation, oxidative coupling, and addition reactions with isocyanides showcases the chemical versatility and utility of isoquinoline N-oxides in the synthesis of complex molecules and potential pharmaceuticals, again excluding any drug usage or dosage considerations (Zhong et al., 2012; Soeta et al., 2012).
Scientific Research Applications
Pharmacological Activities : Isoquinoline N-oxide alkaloids, isolated from different plant species, have demonstrated antimicrobial, antibacterial, antitumor, and other activities. These compounds are seen as a significant source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Synthesis of Multisubstituted Isoquinolines : Research has shown that multisubstituted isoquinoline and pyridine N-oxides can be prepared using Rh(III)-catalyzed cyclization, involving C-H activation. This method offers a broad substituent scope and mild reaction conditions (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).
Cytotoxicity Assessment : A study evaluating 53 isoquinoline alkaloids and their N-oxides for cytotoxicity against various cell lines found structure-activity relationships that can be instrumental in drug design (Wu, Liou, Lu, Chen, Chang, & Lee, 1989).
Synthesis Using Ir(III)-Catalyzed C-H Activation : A process involving Ir(III)-catalyzed C-H activation for the synthesis of substituted isoquinoline N-oxides under atmospheric conditions has been developed. This method allows further functionalization of the N-oxide products (Phatake, Patel, & Ramana, 2016).
Photochemical Isomerization Studies : Studies on the photochemical isomerization of this compound in hydroxylic solvents like methanol or water reveal insights into the nature of the reactive state during this process (Ono & Hata, 1973).
Generation of 1-Amino-Isoquinoline-N-Oxides : A tandem reaction involving 2-alkynylbenzaldoxime with secondary amines in the presence of silver(I) and copper(I) has been shown to generate 1-amino-isoquinoline-N-oxides under mild conditions (Song, Fan, Liu, & Qiu, 2014).
New Isoquinoline-N-Oxide Alkaloid Extraction : A new isoquinoline-N-oxide alkaloid was extracted from Calycotome villosa subsp. intermedia, with its structure established through spectroscopic techniques and X-ray diffraction analysis (El Antri, Messouri, Bouktaib, El Alami, Bolte, El Bali, & Lachkar, 2004).
Magnetic Field Effect on Photochemical Reaction : Research indicates that external magnetic fields can influence the photochemical reaction of this compound, affecting the yield of certain products (Hata, Ono, & Nakagawa, 1979).
Safety and Hazards
Future Directions
The development of diverse and practical approaches by the use of water as a reaction medium in organic synthetic chemistry is desirable. Isoquinolines and their derivatives have attracted tremendous attention in recent years due to their widespread occurrence in many natural products, pharmaceuticals, organic materials, and chiral ligands . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies .
Mechanism of Action
Target of Action
Isoquinoline N-oxide is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound . Isoquinoline and its derivatives have been found to interfere with multiple pathways, including nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of Ca 2+ -mediated fusion . These pathways play a crucial role in viral replication .
Mode of Action
This compound, like other isoquinolines, can be considered as 10-electron π -aromatic and delocalized systems .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to interfere with nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of Ca 2+ -mediated fusion . These pathways play a crucial role in viral replication . Furthermore, the formation of N-oxides can activate the pyridine ring in the SEAr against certain reagents .
Pharmacokinetics
It is known that the compound is a useful intermediate for isoquinoline derivatives . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of this compound’s action is the interference with multiple pathways that play a crucial role in viral replication . The formation of N-oxides can activate the pyridine ring in the SEAr against certain reagents , which could potentially lead to various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of isoquinolines and isoquinoline N-oxides via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives can be performed in water . This reaction is performed under simple and mild conditions without organic solvent, additives, or ligands . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by the presence of water and other environmental factors.
properties
IUPAC Name |
2-oxidoisoquinolin-2-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIAABRFQASVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165282 | |
Record name | Isoquinolin-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1532-72-5 | |
Record name | Isoquinoline N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1532-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153684 | |
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Record name | Isoquinolin-N-oxide | |
Source | EPA DSSTox | |
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Record name | Isoquinolin-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.766 | |
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Synthesis routes and methods I
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Q & A
Q1: What is the molecular formula and weight of isoquinoline N-oxide?
A1: this compound has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.
Q2: How is the structure of this compound typically characterized?
A2: Various spectroscopic techniques are employed to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the carbon and hydrogen atoms within the molecule, their chemical environment, and interactions. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the compound's absorption and transmission of light in the UV-Vis region, offering insights into its electronic structure and transitions. []
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, confirming the molecular weight and fragmentation patterns of the compound. []
Q3: What are some common reactions that this compound undergoes?
A3: this compound exhibits diverse reactivity, participating in reactions such as:
- Photoisomerization: Upon light exposure, it can rearrange into lactams (1-isoquinolones) or 1,3-benzoxazepines, with solvent polarity playing a crucial role in determining the product distribution. [, , , , , , , ] The reaction mechanism for lactam formation is suggested to involve a singlet hydrogen-bonded radical ion pair intermediate. [, , ]
- Cycloaddition Reactions: It can act as a diene in [3+3] cycloadditions with azaoxyallyl cations, yielding 1,11b-dihydro-[1,2,4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones or 2-(isoquinolin-1-yloxy)acetamides depending on the base used. [] It can also undergo [3+2] cycloadditions with N-aryl α-amino acids under photoredox catalysis to afford diazabicyclo[3.2.1]octane-based N-heterocyclic compounds. []
- Electrophilic Cyclization: 2-Alkynylbenzaldoximes can undergo electrophilic cyclization to form 4-haloisoquinoline N-oxides. [, ]
- Palladium-Catalyzed Reactions: Isoquinoline N-oxides engage in various palladium-catalyzed transformations, including:
- Cross-Coupling Reactions: Allow for the introduction of diverse functional groups at the 4-position of the isoquinoline ring. []
- Oxidative Carbamoylation: Enables the synthesis of isoquinoline-1-carboxamides from formylamides. [, ]
- C—H Activation/Oxygen Atom Transfer: Facilitates the synthesis of C1-benzoyl isoquinolines from nitroalkenes. []
- Decarboxylative Arylation: 1- and 3-carboxy isoquinaldic acid N-oxides undergo decarboxylative arylation with aryl iodides, providing access to C-1 or C-3 arylated products. []
- Copper-Catalyzed Reactions: Copper catalysts promote intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, leading to isoquinolines or isoquinoline N-oxides, depending on the protecting group on the oxime. []
Q4: How does the presence of a methoxy group influence the photochemistry of isoquinoline N-oxides?
A4: The position of a methoxy group on the quinoline or isoquinoline ring significantly affects the photochemical reactivity and the types of photoproducts formed. This influence arises from the electron-donating nature of the methoxy group, impacting the electronic distribution and excited state properties of the N-oxide. []
Q5: What synthetic strategies utilize isoquinoline N-oxides for the preparation of other heterocyclic systems?
A5: Several strategies exploit the reactivity of isoquinoline N-oxides to construct diverse heterocycles:
- Synthesis of Thieno-Fused Quinoline and Isoquinoline N-Oxides: Thieno[3,2-c]quinoline N-oxide and thieno[3,2-c]this compound, representing monothieno-analogues of phenanthridine N-oxide, can be synthesized. []
- Formation of 5,6-Dihydropyrrolo[2,1-a]isoquinolines: 1,3-Dipolar cycloaddition of 3,4-dihydroisoquinoline N-oxides with allenes generates 5-methyleneisoxazolidines, which upon heating rearrange to yield 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. []
- Construction of Benzoazepino[2,1-a]isoquinoline Derivatives: A catalyst- and additive-free cascade reaction between isoquinoline N-oxides and alkynones provides access to fluorescent benzoazepino[2,1-a]isoquinoline derivatives. []
- Synthesis of Cyclohepta[de]naphthalene Derivatives: Benz[de]isoquinolinium-1-ides, generated in situ from 2-substituted 2,3-dihydro-1H-benz[de]isoquinoline N-oxides, undergo cycloaddition reactions with dimethyl acetylenedicarboxylate or maleimides to yield cycloadducts. These adducts can be further transformed into cyclohepta[de]naphthalene derivatives. []
Q6: How do different solvents affect the photochemical reactions of this compound?
A6: Solvent polarity significantly influences the photochemistry:
- Polar Protic Solvents (e.g., methanol, water): Favor the formation of lactams (1-isoquinolones) via a pathway involving hydrogen bonding between the excited N-oxide and the solvent. [, , , , ] The strength of the hydrogen bond, influenced by the pKa of the alcohol, affects the magnetic field effect on lactam yield. [, ]
- Non-Polar Solvents (e.g., benzene, carbon tetrachloride): Promote the formation of 1,3-benzoxazepines, suggesting a different reaction mechanism independent of strong hydrogen bonding. [, ]
Q7: How stable is this compound under different conditions?
A7: While specific stability data is limited in the provided research, the following observations can be made:
- Thermal Stability: The occurrence of thermal rearrangements, as observed in the formation of 5,6-dihydropyrrolo[2,1-a]isoquinolines, suggests that prolonged heating might affect its stability. []
Q8: Can you explain the magnetic field effect observed in the photochemical isomerization of this compound?
A8: The photochemical conversion of this compound to lactam exhibits a unique magnetic field effect, with the lactam yield showing a minimum at a specific magnetic field strength. This effect is attributed to the hyperfine interaction-induced spin conversion within a transient radical ion pair intermediate formed during the reaction. [, , , , ] The position of this minimum yield is influenced by the solvent used, shifting to higher magnetic fields with decreasing pKa of the alcohol solvent. [, ]
Q9: Can isoquinoline N-oxides function as catalysts?
A9: While most research focuses on the reactivity of isoquinoline N-oxides as substrates, they can be incorporated into more complex structures that act as catalysts. For example, isoquinoline N-oxides modified with a chiral oxazoline moiety have shown catalytic activity in asymmetric allylation and nitroaldol reactions. []
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